1-(4-chlorobenzyl)-5-(methylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Description

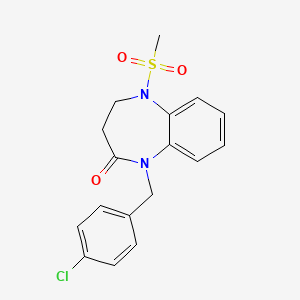

1-(4-Chlorobenzyl)-5-(methylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a benzodiazepine derivative featuring a seven-membered diazepine ring fused to a benzene moiety. Key structural characteristics include:

- A methylsulfonyl group at position 5, contributing to polarity and metabolic stability.

- Molecular formula: C₁₇H₁₆ClN₂O₂S (calculated based on structural analogs).

Properties

IUPAC Name |

5-[(4-chlorophenyl)methyl]-1-methylsulfonyl-2,3-dihydro-1,5-benzodiazepin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-24(22,23)20-11-10-17(21)19(15-4-2-3-5-16(15)20)12-13-6-8-14(18)9-7-13/h2-9H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYODSVBPRWMCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(=O)N(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chlorobenzyl)-5-(methylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and various biological assays.

Synthesis and Structure-Activity Relationships

The synthesis of benzodiazepine derivatives often involves modifying the core structure to enhance biological activity. The compound has been synthesized through various methods that typically involve the reaction of 4-chlorobenzyl and methylsulfonyl precursors.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Chlorobenzyl chloride + methylsulfonyl derivative | Base-catalyzed reaction | 85% |

| 2 | Cyclization with amine | Heat under reflux | 70% |

Biological Activities

The biological evaluation of this compound has revealed several noteworthy activities:

Antimicrobial Activity

Studies have shown that derivatives of benzodiazepines exhibit varying degrees of antibacterial activity. For instance, compounds with similar structures have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition potency is often quantified using IC50 values, where lower values indicate higher potency.

Table 2: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 1 | AChE | 2.14 |

| 2 | Urease | 0.63 |

Case Studies

Several studies have explored the pharmacological profile of related compounds. For example, a study comparing various benzodiazepine derivatives found that while some exhibited tranquilizing effects similar to classical agents like diazepam, others showed high toxicity without significant therapeutic effects .

Study Findings

- Toxicity Profile : Some derivatives were found to be highly toxic in animal models.

- Behavioral Studies : In vivo tests indicated that certain compounds did not affect motor coordination significantly, suggesting a potential for selective anxiolytic activity without sedation .

The mechanisms through which these compounds exert their biological effects are still under investigation. However, docking studies have suggested that they may interact with specific amino acid residues in target proteins, influencing their function .

Comparison with Similar Compounds

Structural and Functional Differences

The methylsulfonyl group at position 5 likely increases electrophilicity and hydrogen-bonding capacity compared to benzoyl or acetyl substituents, which could influence receptor-binding kinetics .

Synthetic Accessibility :

- Analogs like 5-benzoyl derivatives are synthesized via Friedel-Crafts acylation , while methylsulfonyl groups may require sulfonylation under controlled conditions .

Plant Growth Modulation: 4-Methyl derivatives significantly enhance lupine root growth, suggesting substituent-dependent bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.